Lipophilicity (XLogP3): Dual Cyclopropyl Substitution Increases Computed LogP vs. 3-Methyl, 3-Propargyl, and 3-H Analogs
The title compound (CAS 2097966-22-6) exhibits a computed XLogP3 of 1.2, which is 0.2 log units higher than the 3-methyl analog (CAS 2090265-62-4, XLogP3 1.0), 0.6 log units higher than the 3-propargyl analog (CAS 2092103-53-0, XLogP3 0.6), and 0.9 log units higher than the 3-unsubstituted 5-cyclopropyl-1H-pyrazol-3-one (CAS 199125-36-5, XLogP3 0.3) [1][2][3]. All values were computed using the same XLogP3 algorithm (PubChem release 2021.05.07).
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 1.2 |
| Comparator Or Baseline | 3-Methyl analog (2090265-62-4): 1.0; 3-Propargyl analog (2092103-53-0): 0.6; 3-H analog (199125-36-5): 0.3 |
| Quantified Difference | ΔXLogP3 = +0.2 (vs. methyl), +0.6 (vs. propargyl), +0.9 (vs. unsubstituted) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher XLogP3 is associated with improved passive membrane permeability and blood–brain barrier penetration potential, making this compound a preferred choice over less lipophilic analogs for CNS-targeted or intracellular target screening cascades.
- [1] PubChem. (2026). 3-Cyclopropyl-1-(cyclopropylmethyl)-1H-pyrazol-5-ol (CID 121214209). XLogP3-AA: 1.2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2097966-22-6 View Source
- [2] PubChem. (2026). 1-(Cyclopropylmethyl)-3-methyl-1H-pyrazol-5-ol (CID 121214203). XLogP3-AA: 1.0. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2090265-62-4 View Source
- [3] PubChem. (2026). 3-Cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-ol (CID 121214211). XLogP3-AA: 0.6. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2092103-53-0 View Source
